molecular formula C21H27Na2O8P B586052 (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt CAS No. 96700-79-7

(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt

Cat. No.: B586052
CAS No.: 96700-79-7
M. Wt: 484.392
InChI Key: SIISMFJAFYAODI-UHSYAWLISA-L
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Description

(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt is a synthetic glucocorticoid. It is a water-soluble inorganic ester of dexamethasone, a potent anti-inflammatory agent. This compound is used in various medical applications due to its ability to modulate immune responses and reduce inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt involves multiple steps. The starting material is typically a steroid backbone, which undergoes a series of chemical reactions including hydroxylation, fluorination, and esterification to introduce the phosphonooxy group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Fluorination: Addition of a fluorine atom to enhance the compound’s stability and activity.

    Esterification: Formation of the phosphonooxy ester group.

    Purification: Use of chromatography and crystallization techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxyl, fluorine, or phosphonooxy positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for studying steroidal structures and reactions. It serves as a model compound for synthesizing other glucocorticoids and related steroids.

Biology

In biological research, (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt is used to study the effects of glucocorticoids on cellular processes, including gene expression, protein synthesis, and cell signaling pathways.

Medicine

Medically, this compound is used in the treatment of inflammatory and autoimmune conditions. It is administered to reduce inflammation, suppress immune responses, and manage conditions like asthma, rheumatoid arthritis, and allergic reactions.

Industry

In the pharmaceutical industry, this compound is used in the formulation of injectable medications and topical creams. It is valued for its rapid onset of action and effectiveness in reducing inflammation.

Mechanism of Action

The mechanism of action of (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt involves binding to glucocorticoid receptors in the cytoplasm. This binding activates the receptor, which then translocates to the nucleus and modulates the transcription of target genes. The compound influences various molecular targets and pathways, including:

    NF-κB Pathway: Inhibition of the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.

    AP-1 Pathway: Suppression of the AP-1 pathway, leading to decreased production of inflammatory mediators.

    Immune Modulation: Reduction of immune cell proliferation and activation.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A closely related glucocorticoid with similar anti-inflammatory properties.

    Prednisolone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.

    Hydrocortisone: A naturally occurring glucocorticoid with broader applications in treating adrenal insufficiency and inflammation.

Uniqueness

(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt is unique due to its water solubility and rapid onset of action. The presence of the phosphonooxy group enhances its stability and bioavailability, making it more effective in clinical applications compared to other glucocorticoids.

Properties

CAS No.

96700-79-7

Molecular Formula

C21H27Na2O8P

Molecular Weight

484.392

IUPAC Name

disodium;[(4aS,4bS,10aR,10bS,11S,12aS)-1,11-dihydroxy-10a,12a-dimethyl-2,8-dioxo-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-yl]methyl phosphate

InChI

InChI=1S/C21H29O8P.2Na/c1-19-8-7-13(22)9-12(19)3-4-14-15-5-6-17(24)21(25,11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h7-9,14-16,18,23,25H,3-6,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21?;;/m0../s1

InChI Key

SIISMFJAFYAODI-UHSYAWLISA-L

SMILES

CC12CC(C3C(C1CCC(=O)C2(COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+]

Synonyms

(4aS,4bS,10aR,10bS,11S,12aS)-1,3,4,4a,4b,5,6,10a,10b,11,12,12a-Dodecahydro-1,11-dihydroxy-10a,12a-dimethyl-1-[(phosphonooxy)methyl]-2,8-chrysenedione Disodium Salt

Origin of Product

United States

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